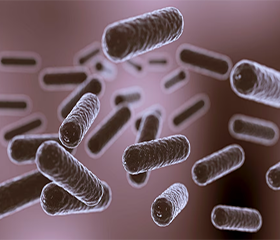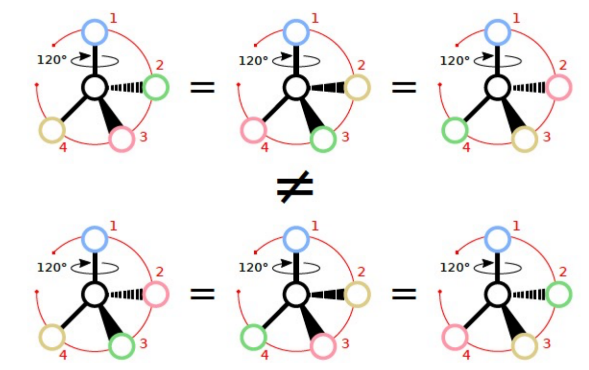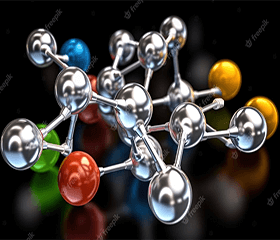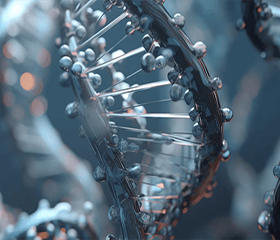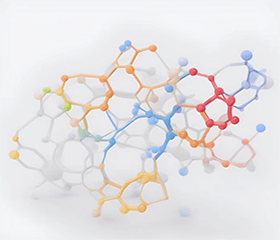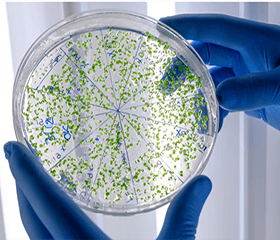Anxiety disorders are a cluster of mental disorders characterized by significant and uncontrollable feelings of anxiety and fear such that a person's social, occupational, and personal function are significantly impaired. There are several types of anxiety disorders, including generalized anxiety disorder, panic disorder, social anxiety disorder, and various phobia-related disorders. The individual disorder can be diagnosed using the specific and unique symptoms, triggering events, and timing. It is possible for an individual to have more than one anxiety disorder during their life or at the same time and anxiety disorders are marked by a typical persistent course.
Generalized anxiety disorder (GAD) usually involves a persistent feeling of anxiety or dread, which can interfere with daily life. It is not the same as occasionally worrying about things or experiencing anxiety due to stressful life events. People living with GAD experience frequent anxiety for months, if not years. People with panic disorder have frequent and unexpected panic attacks. Panic attacks are sudden periods of intense fear, discomfort, or sense of losing control even when there is no clear danger or trigger. Not everyone who experiences a panic attack will develop panic disorder. Social anxiety disorder is an intense, persistent fear of being watched and judged by others. For people with social anxiety disorder, the fear of social situations may feel so intense that it seems beyond their control. For some people, this fear may get in the way of going to work, attending school, or doing everyday things.
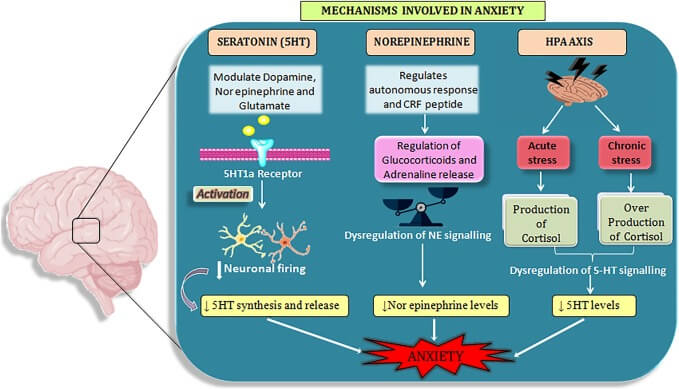
Treatment for anxiety disorders options include lifestyle changes, therapy, and medications. There is no clear evidence as to whether therapy or medication is most effective; the specific medication decision can be made by a doctor and patient with consideration to the patient's specific circumstances and symptoms.
Disulfiram is a drug used to treat chronic alcoholism. However, studies suggest that it also inhibits chemokine receptor signaling pathways that are associated with the regulation of anxiety in rodents. Now, a team of researchers from the Tokyo University of Science show that disulfiram can effectively reduce anxiety without causing any of the adverse effects that are linked to other anxiolytic drugs. Thus, disulfiram could potentially become a safe and effective anti-anxiety drug.
Disulfiram (DSF), a disulfide derivative of N,N-diethyl dithiocarbamate, is an FDA approved drug for the treatment of alcoholism. During the 19th century, employees in the rubber manufacturing industry who were exposed to DSF at work suffered severe adverse effects to alcohol and began to avoid the consumption of alcoholic beverages. Later, these effects were found to be caused by DSF’s inhibition of aldehyde dehydrogenase (ALDH), an enzyme essential to alcohol metabolism. Today, DSF is used as a useful treatment option for those suffering from alcoholism.
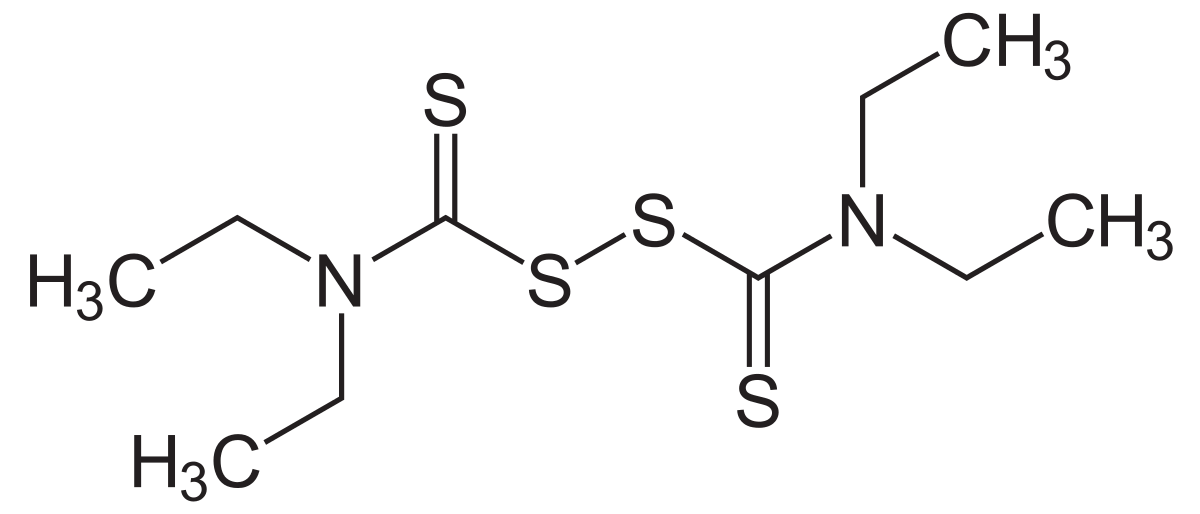
Recently, it was found that DSF also potently inhibits the cytoplasmic protein FROUNT, a common regulator of chemokine receptor CCR2 and CCR5 signaling, which controls the directional migration that facilitates monocyte/macrophage infiltration. Interestingly, multistep screening from a library of 131,200 compounds highlighted that DSF blocks FROUNT interaction with CCR2 and CCR5 by direct binding to a specific site in the chemokine receptor-binding domain of the FROUNT protein. In addition, synergistic treatment with DSF and an immune checkpoint antibody was found to inhibit tumor growth in a mouse model. Now, DSF is being investigated in combination with the anti-PD-1 antibody in patients with gastric cancer.
Although the functions of FROUNT-chemokines signaling in the immune system are well documented, the potential role of CNS-expressed FROUNT-chemokine-related molecules as neuromodulators remains largely unknown. To clarify this link, a team comprising Prof. Akiyoshi Saitoh from Tokyo University of Science and other researchers from institutes across Japan conducted a study examining the pharmacological properties of DSF. The study, which was published online on March 7, 2022 in Frontiers in Pharmacology, describes how the research team used an elevated plus-maze (EPM) test—which is used to screen for anxiolytic drugs—to study the effects of DSF in mice.
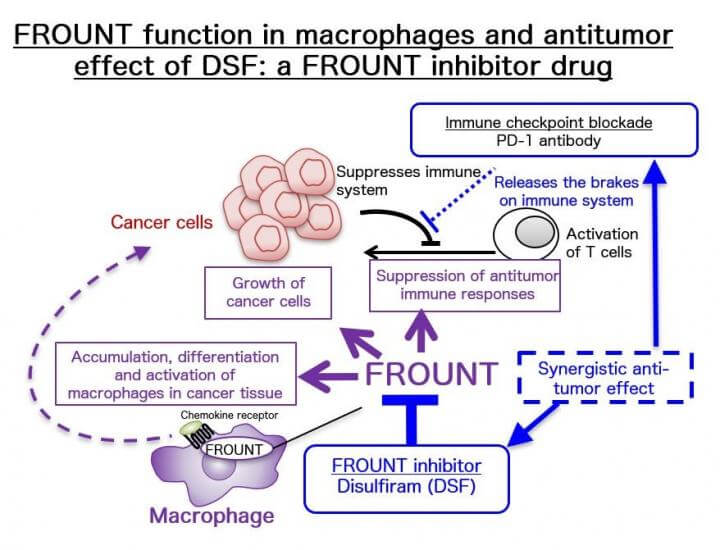
The Elevated Plus Maze (EPM) test is used to assess anxiety-related behavior in rodent models of CNS disorders. The EPM apparatus consists of a "+"-shaped maze elevated above the floor with two oppositely positioned closed arms, two oppositely positioned open arms, and a center area. As subjects freely explore the maze, their behavior is recorded by means of a video camera mounted above the maze and analyzed using a video tracking system. The preference for being in open arms over closed arms (expressed as either as a percentage of entries and/or a percentage of time spent in the open arms) is calculated to measure anxiety-like behavior. This test can be used to phenotype strains of transgenic mice and to screen for putative anxiolytic compounds. Usually, mice with anxiety prefer to spend time in closed arms.
In this case, some mice were administered diazepam (a drug commonly used to treat anxiety) and others, DSF. These mice were then placed in the EPM apparatus, and their activity was monitored. To their surprise, the team found that mice treated with DSF spent significantly more time in the open arms of the apparatus, which indicates that they were less anxious. Interestingly, the researchers found that a more potent novel FROUNT inhibitor DSF-41 showed anxiolytic-like effects at lower doses than DSF, and these effects were different to those induced by another alcohol deterrent drug cyanamide, which is a more selective ALDH inhibitor than DSF.

What’s interesting is that these behavioral changes were similar to those observed in mice treated with diazepam. How exactly did DSF achieve this? Using microanalysis, the researchers determined previously that increased extracellular glutamate levels in the PL-PFC of mice produce anxiety-like behaviors, and that these anxiety-like behaviors are diminished by treatment with several anxiolytics, in company with the attenuation of glutamate levels in the PL-PFC. Thus, the researchers suggested that the activation of glutamate transmission in the PL-PFC plays important roles in the expression of anxiety-like behaviors in mice. In the present study, they found that the extracellular glutamate levels in PL-PFC significantly increased during stress exposure on the elevated open-platform, which is known as a psychological stress model in rodents. Interestingly, DSF significantly and completely attenuated the increased glutamate levels in the PL-PFC. Several studies have suggested that chemokine receptors colocalize with GABAergic neurons and control GABA release. These results suggested that chemokine receptors inhibit GABAergic neurons through neuromodulation. Taken together, they suggest that the inhibitory effects on chemokine signaling induced by DSF may increase GABA release, as excitatory glutamate transmission was found to be attenuated in the PL-PFC. The research team therefore proposed that DSF produces anxiolytic-like effects by the presynaptic suppression of activated glutamatergic transmission in the PL-PFC.
The team was also pleasantly surprised to find that in contrast with diazepam, DSF treatment did not lead to adverse effects such as amnesia, coordination disorders, or sedation. According to Prof. Saitoh, “These results indicate that DSF can be used safely by elderly patients suffering from anxiety and insomnia and has the potential to become a breakthrough psychotropic drug.” This is one of the first studies to reveal that DSF exhibits anti-anxiety properties comparable to those of existing benzodiazepines without exhibiting any side effects observed with benzodiazepines. Hopefully, DSF’s inhibitory activity against FROUNT functioning could be explored for successful anxiolytic drug development.
About Chemokine signaling pathway
Chemokines, or chemotactic cytokines, are a family of small cytokines or signaling proteins secreted by cells that induce directional movement of leukocytes, as well as other cell types, including endothelial and epithelial cells. Chemokines are defined by their primary amino acid sequence and the arrangement of specific structurally important cysteine residues within the mature protein. The major role of chemokines is to act as a chemoattractant to guide the migration of cells. Cells that are attracted by chemokines follow a signal of increasing chemokine concentration towards the source of the chemokine.
Chemokine receptors are cytokine receptors expressed on the cell surface as 7-transmembrane proteins that interact with a type of cytokine called a chemokine. There are two families of heptahelical surface molecules that bind to chemokines: conventional chemokine receptors (cCKRs) and atypical chemokine receptors (ACKRs).
Through interacting with chemokine receptors that are expressed on the cell surface as 7-transmembrane proteins coupled with G-protein to transmit cell signals following ligand binding. Activation of G proteins by chemokine receptors, causes the subsequent activation of an enzyme known as phospholipase C (PLC). Then, PLC cleaves PIP2 into two second messenger molecules known as Inositol triphosphate (IP3) and diacylglycerol (DAG) that trigger intracellular signaling events. DAG activates another enzyme called protein kinase C (PKC), and IP3 triggers the release of calcium from intracellular stores.
By far the most studied function of the chemokine network is cell migration, particularly of leukocytes. However, the biological activity of chemokines is by no means limited to this function or to these cell types. As recently reviewed elsewhere, a wide variety of other biological processes can be induced by the activation of cCKRs on leukocytes, including proliferation, survival, differentiation, cytokine production, degranulation, and respiratory burst. Moreover, several chemokines have direct antimicrobial activity 209. In addition, many non leukocyte cell types, including neurons, astrocytes, epithelial cells, mesenchymal cells, and endothelial cells, can express cCKRs and respond in a wide variety of ways to chemokines.
About alcoholism
Alcoholism is, broadly, any drinking of alcohol that results in significant mental or physical health problems. Excessive alcohol use can damage all organ systems, but it particularly affects the brain, heart, liver, pancreas and immune system. Alcoholism can result in mental illness, delirium tremens, Wernicke–Korsakoff syndrome, irregular heartbeat, an impaired immune response, liver cirrhosis and increased cancer risk. Treatment of alcoholism may take several forms. Due to medical problems that can occur during withdrawal, alcohol cessation should be controlled carefully. One common method involves the use of benzodiazepine medications, such as diazepam. These can be taken while admitted to a health care institution or individually. The medications acamprosate, disulfiram or naltrexone may also be used to help prevent further drinking
Disulfiram prevents the elimination of acetaldehyde, a chemical the body produces when breaking down ethanol. Acetaldehyde itself is the cause of many hangover symptoms from alcohol use. The overall effect is discomfort when alcohol is ingested: an extremely fast-acting and long-lasting, uncomfortable hangover.
Other related drug compounds


